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molecular formula C9H8ClFO B8612433 3-(4-Fluorophenoxy)-2-chloro-1-propene

3-(4-Fluorophenoxy)-2-chloro-1-propene

Cat. No. B8612433
M. Wt: 186.61 g/mol
InChI Key: KVXCHHOAVBHYPL-UHFFFAOYSA-N
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Patent
US04895860

Procedure details

According to the procedure of W. K. Anderson et al., J. Chem. Soc., Perkin 1,1 (1976), a mixture of 4-fluorophenol (20.0 g, 0.178 mol) and K2CO3 (27.3 g, 0.196 mol) in acetone (250 mL) was heated at reflux for 1 hour. 2,3-Dichloro-1-propene was added, and the resulting mixture was refluxed for 2 days, cooled, and concentrated. The mixture was diluted with H2O, and extracted with ether (3×150 mL). The ethereal extracts were dried (MgSO4) and concentrated to give a brown oil. Distillation under high vacuum gave 26.4 g (79%) of product as a colorless liquid.
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
27.3 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
79%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[CH:4][CH:3]=1.C([O-])([O-])=O.[K+].[K+].[Cl:15][C:16]([CH2:18]Cl)=[CH2:17]>CC(C)=O>[F:1][C:2]1[CH:7]=[CH:6][C:5]([O:8][CH2:18][C:16]([Cl:15])=[CH2:17])=[CH:4][CH:3]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
FC1=CC=C(C=C1)O
Name
Quantity
27.3 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
250 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(=C)CCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
the resulting mixture was refluxed for 2 days
Duration
2 d
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
ADDITION
Type
ADDITION
Details
The mixture was diluted with H2O
EXTRACTION
Type
EXTRACTION
Details
extracted with ether (3×150 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The ethereal extracts were dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give a brown oil
DISTILLATION
Type
DISTILLATION
Details
Distillation under high vacuum

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(OCC(=C)Cl)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 26.4 g
YIELD: PERCENTYIELD 79%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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